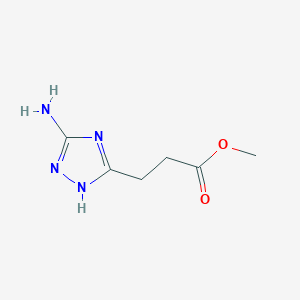

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate

Overview

Description

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a useful research compound. Its molecular formula is C6H10N4O2 and its molecular weight is 170.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the histidine biosynthesis pathway.

Mode of Action

1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against tumor cell lines . This suggests that these compounds may interact with their targets, leading to changes that inhibit cell proliferation.

Result of Action

1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against tumor cell lines . This suggests that these compounds may induce cell death or inhibit cell proliferation.

Biochemical Analysis

Biochemical Properties

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and dipole interactions with biological molecules . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, this compound can bind to proteins and other biomolecules, influencing their activity and stability . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For instance, this compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of drugs and other compounds. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into other compounds, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications. Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. These interactions are crucial for determining the compound’s localization and accumulation in specific tissues, which can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is essential for its activity and function, as it allows this compound to interact with specific biomolecules and participate in cellular processes.

Biological Activity

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 155.16 g/mol. The compound includes a triazole ring and an amino group, which are critical for its biological interactions.

Structural Comparison

The following table summarizes the structural features of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate | Hydroxyl group at position 5 | Enhanced solubility and potential reactivity |

| Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | Chlorine substituent at position 3 | Increased lipophilicity |

| Methyl 3-(5-methylthio-1H-1,2,4-triazol-3-y)propanoate | Methylthio group at position 5 | Potentially improved biological activity |

The amino functionality in this compound may enhance its interaction with biological targets compared to derivatives with halogen or thiol groups.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors such as succinic anhydride and aminoguanidine hydrochloride. The synthesis typically involves microwave-assisted methods to improve yields and reduce reaction times .

Anticancer Activity

Research has demonstrated that compounds containing the 3-amino-1H-1,2,4-triazole scaffold exhibit promising anticancer properties. In a study evaluating various derivatives against cancer cell lines using the XTT assay, this compound showed notable antiproliferative effects. Specifically, it was effective in inhibiting cell growth in several cancer types .

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory potential of this compound by evaluating its effects on cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at various concentrations . The strongest anti-inflammatory effects were observed at medium doses.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It demonstrated activity against both Gram-positive and Gram-negative bacteria in various assays. The structure's ability to interact with bacterial targets contributes to its efficacy as an antimicrobial agent .

Case Studies

Case Study 1: Evaluation of Anti-inflammatory Activity

A study evaluated the impact of this compound on cytokine release from PBMCs stimulated with LPS. The results indicated a significant decrease in TNF-alpha production by up to 60% at higher concentrations compared to controls .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity against a panel of cell lines (e.g., breast cancer and lung cancer), this compound exhibited IC50 values in the micromolar range. This suggests a strong potential for development into therapeutic agents targeting specific cancers .

Properties

IUPAC Name |

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREHLHUSMGLOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.